![molecular formula C26H12 B12567022 octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene CAS No. 169331-80-0](/img/structure/B12567022.png)
octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene: is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene typically involves multi-step organic synthesis techniques. The process begins with simpler aromatic compounds, which undergo a series of cyclization and dehydrogenation reactions. Key reagents often include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the complex ring structure.
Industrial Production Methods
While the industrial production of this compound is not common due to its complexity, it can be synthesized in specialized laboratories equipped with advanced organic synthesis capabilities. The process requires precise control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce partially hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to intercalate into DNA makes it a subject of interest in the study of gene regulation and mutagenesis.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anticancer and antimicrobial properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect the function of biological macromolecules and alter cellular processes. The compound’s ability to intercalate into DNA can disrupt gene expression and induce mutations, making it a valuable tool in genetic research.
Comparison with Similar Compounds
Similar Compounds
Hexacene: A polycyclic aromatic hydrocarbon with six linearly fused benzene rings.
Pentacene: A polycyclic aromatic hydrocarbon with five linearly fused benzene rings.
Tetracene: A polycyclic aromatic hydrocarbon with four linearly fused benzene rings.
Uniqueness
Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene is unique due to its highly complex and symmetrical structure, which imparts distinct electronic and chemical properties. Unlike simpler polycyclic aromatic hydrocarbons, this compound’s multiple fused rings and double bonds create a stable yet reactive framework, making it a versatile molecule for various scientific applications.
Properties
CAS No. |
169331-80-0 |
|---|---|
Molecular Formula |
C26H12 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H12/c1-5-13-14-6-2-11-19-20-12-4-8-16-15-7-3-10-18-17(9-1)21(13)25(22(14)19)26(23(15)18)24(16)20/h1-12H |
InChI Key |
OUWFOTSXASFGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C3C7=C2C=CC=C7C8=CC=CC5=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
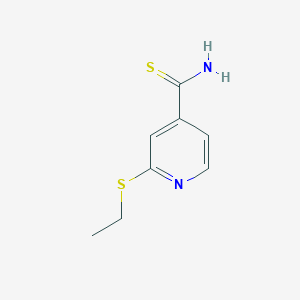
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
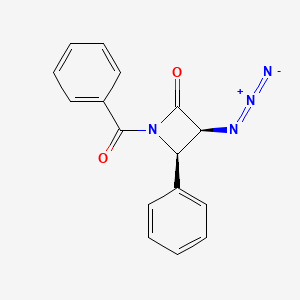
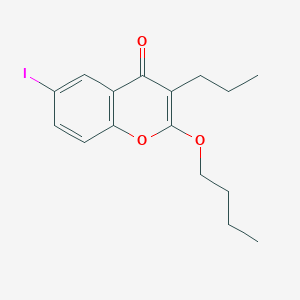


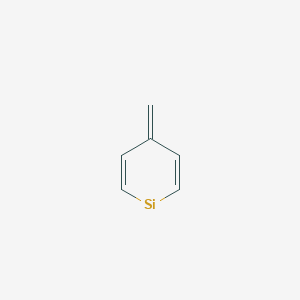

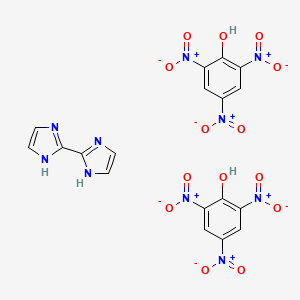
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
